molecular formula C17H26BrNO4 B8492794 2-O-tert-butyl 4-O-ethyl 5-(4-bromobutyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate

2-O-tert-butyl 4-O-ethyl 5-(4-bromobutyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate

Cat. No.: B8492794
M. Wt: 388.3 g/mol
InChI Key: XXTJIEFLLFTHSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-O-tert-butyl 4-O-ethyl 5-(4-bromobutyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate” is a synthetic organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom. This compound is characterized by its complex structure, which includes tert-butyl, ethyl, bromobutyl, and methyl groups attached to the pyrrole ring. Such compounds are often of interest in medicinal chemistry and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-O-tert-butyl 4-O-ethyl 5-(4-bromobutyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Introduction of Substituents: The tert-butyl, ethyl, and bromobutyl groups can be introduced through alkylation reactions using appropriate alkyl halides and bases.

    Carboxylation: The carboxylate groups can be introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the bromobutyl group, converting it to butyl or other alkyl groups.

    Substitution: The bromobutyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkyl derivatives.

    Substitution: Azides, thiols, or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of pyrrole compounds are often explored for their potential as pharmaceuticals. They can exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

Medicinal chemistry research may investigate this compound for its potential therapeutic effects. Its structure suggests it could interact with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and dyes. Their unique chemical properties can impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of “2-O-tert-butyl 4-O-ethyl 5-(4-bromobutyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate” would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The bromobutyl group could facilitate binding to hydrophobic pockets, while the carboxylate groups might form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dicarboxylate Pyrroles: Compounds with similar carboxylate groups attached to the pyrrole ring.

    Alkyl-Substituted Pyrroles: Compounds with various alkyl groups attached to the pyrrole ring.

    Halogenated Pyrroles: Compounds with halogen atoms (like bromine) attached to the pyrrole ring.

Uniqueness

The uniqueness of “2-O-tert-butyl 4-O-ethyl 5-(4-bromobutyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate” lies in its specific combination of substituents. The presence of tert-butyl, ethyl, bromobutyl, and methyl groups, along with carboxylate groups, provides a distinct set of chemical properties and potential reactivity patterns.

Properties

Molecular Formula

C17H26BrNO4

Molecular Weight

388.3 g/mol

IUPAC Name

2-O-tert-butyl 4-O-ethyl 5-(4-bromobutyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate

InChI

InChI=1S/C17H26BrNO4/c1-6-22-15(20)13-11(2)14(16(21)23-17(3,4)5)19-12(13)9-7-8-10-18/h19H,6-10H2,1-5H3

InChI Key

XXTJIEFLLFTHSY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)OC(C)(C)C)CCCCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-(4-Bromo-but-1-enyl)-3-methyl-1H-pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-ethyl ester 60b (30 mg, 0.08 mmol) was dissolved in 3 ml of ethanol under stirring, and added with palladium on activated carbon (6 mg, 5%) to the solution at room temperature. The reaction mixture was stirred for 45 minutes under a hydrogen atmosphere. After thin lay chromatography showed the disappearance of starting materials, the reaction mixture was filtered, concentrated under reduced pressure to obtain the title compound 5-(4-bromo-butyl)-3-methyl-1H-pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-ethyl ester 60c (21 mg, yield 70%) as a colorless oil.
Name
5-(4-Bromo-but-1-enyl)-3-methyl-1H-pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-ethyl ester
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
6 mg
Type
catalyst
Reaction Step Two

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